2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol
Description
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 7, and a hydroxyl group at position 3.
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYLTGZQSWJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave (MW) irradiation has emerged as a cornerstone for rapid, high-yield synthesis. The reaction between 6-methylisocytosine (3 ) and α-bromo-4-chloroacetophenone (2e ) under MW conditions (160°C, 20 min) produces the target compound via a tandem N-alkylation and cyclization mechanism.
Reaction Conditions
- Substrates : 6-Methylisocytosine (1.0 equiv), α-bromo-4-chloroacetophenone (1.2 equiv).
- Solvent : Solvent-free or minimal DMF.
- Temperature : 160°C under MW irradiation.
- Yield : 84% isolated yield after recrystallization.
This method eliminates the need for transition-metal catalysts and reduces reaction times from hours to minutes. The electron-withdrawing 4-chlorophenyl group facilitates nucleophilic attack by the amidine nitrogen of 6-methylisocytosine, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine core.
Ultrasound-Mediated Solvent-Free Synthesis
Ultrasound-assisted methodologies offer an eco-friendly alternative by leveraging cavitation effects to accelerate reactions. A solvent-free protocol reacts 2-aminobenzimidazole derivatives with polyfluoro-ynones under ultrasonic irradiation (40 kHz, 30 min). For the target compound, modifying the ynone to incorporate a 4-chlorophenyl group and optimizing methyl substitution at position 7 achieves the desired product.
Key Advantages
Continuous-Flow Synthesis for Industrial Applications
Integrated flow systems enable in situ generation of intermediates, such as lithium acetylides from phenylacetylene, which react with ethyl chlorooxalate to form ynones. Subsequent coupling with 2-aminobenzimidazole derivatives in a microreactor (70°C, 25.1 min residence time) yields this compound with 81–90% efficiency.
Functionalization and Post-Synthetic Modifications
N-Alkylation at Position 8
The 5-hydroxyl group permits further derivatization. Alkylation with propyl bromide (5a ) under MW conditions (100°C, 15 min, K₂CO₃/DMF) introduces an 8-propyl chain, enhancing solubility without compromising yield (73–89%).
Bromination and Cross-Coupling Reactions
Electrophilic bromination at position 3 using Amberlite MB-1® resin and Br₂ (CHCl₃, 25°C, 1 h) introduces a bromine atom, enabling Suzuki-Miyaura cross-coupling for library diversification.
Comparative Analysis of Synthetic Methods
| Parameter | Microwave | Ultrasound | Flow System |
|---|---|---|---|
| Reaction Time | 20–30 min | 30–60 min | 25 min |
| Yield | 84% | 78–94% | 81–90% |
| Catalyst | None | None | None |
| Solvent Use | Minimal | Solvent-free | Ethanol |
| Scalability | Moderate | High | Industrial |
The microwave method excels in speed, while flow systems offer unmatched scalability. Ultrasound synthesis aligns with green chemistry principles but requires optimization for viscosity control.
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds via initial N-alkylation of 6-methylisocytosine by α-bromo-4-chloroacetophenone, forming a ketene intermediate. Intramolecular nucleophilic attack by the adjacent amine generates the imidazo[1,2-a]pyrimidine ring, with the 5-hydroxyl group arising from tautomerization of the pyrimidin-5(8H)-one.
Role of Ultrasound
Cavitation bubbles generated by ultrasound enhance mass transfer and reduce activation energy, enabling solvent-free cyclization. The 4-chlorophenyl group’s electron deficiency accelerates conjugate addition, while the methyl group at position 7 sterically directs regioselectivity.
Challenges and Optimization Strategies
Byproduct Formation
Prolonged MW irradiation (>30 min) leads to decomposition of nitro-substituted intermediates (e.g., 4e ), necessitating strict time control.
Solvent Selection
DMF improves homogeneity in MW reactions but complicates purification. Ethanol in flow systems mitigates this issue while maintaining reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reagent | Condition | Role |
|---|---|---|
| 4-Chlorobenzaldehyde | Reacts with 2-amino-4-methylpyrimidine | Precursor |
| Base (e.g., NaOH) | Basic conditions | Facilitates condensation |
| Solvent (Ethanol) | Reaction medium | Dissolves reactants |
| Catalyst (p-Toluenesulfonic acid) | Enhances reaction yield | Promotes cyclization |
Chemistry
In synthetic chemistry, 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with tailored properties for specific applications.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can lead to various biological effects. For instance, studies have shown that it can modulate enzyme activity and receptor signaling pathways.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit certain kinases involved in cancer cell proliferation. The mechanism involved the binding of the compound to the ATP-binding site of the kinase, effectively blocking its activity.
Medicine
In medicinal research, this compound has been explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer activities. Preliminary studies indicate promising results in reducing tumor growth in various cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | TBD | Induction of apoptosis via ROS |
| A549 (Lung Cancer) | TBD | Cell cycle arrest |
| MCF-7 (Breast Cancer) | TBD | Inhibition of proliferation |
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Feature |
|---|---|
| 2-Phenylimidazo[1,2-a]pyrimidin-5-ol | Lacks chlorophenyl group |
| 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5-ol | Different substituent on phenyl group |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-5-ol | Fluorine substitution instead of chlorine |
The presence of the 4-chlorophenyl group in this compound enhances its chemical reactivity and biological activity compared to similar compounds. This feature may improve binding affinity to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Imidazo[1,2-a]pyrimidine vs. Related Heterocycles
a. 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS: 866050-30-8)
- Structural Differences : The 4-chlorophenyl group is replaced with 4-fluorophenyl.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity in biological systems compared to chlorine. This substitution can influence pharmacokinetics, such as metabolic stability and membrane permeability .
- Synthesis: Similar methods involving cyclocondensation of aminoimidazolines with malonate derivatives, but with fluorinated precursors.
b. 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
- Structural Differences : The imidazo[1,2-a]pyrimidine core is partially saturated (2,3-dihydro), and a chlorobenzyl group is added at position 4.
- The chlorobenzyl group introduces steric bulk, which may hinder interactions with flat binding pockets .
- Crystallography : Forms a nearly planar fused-ring system stabilized by intramolecular C–H⋯O/N hydrogen bonds. Strong O–H⋯O intermolecular interactions create chains in the crystal lattice .
Substituent Variations on the Aromatic Ring
a. 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS: 1018143-17-3)
- Structural Differences : The imidazo[1,2-a]pyrimidine core is replaced with a triazolo[1,5-a]pyrimidine system, and a carboxylic acid group is introduced at position 5.
- Impact : The triazolo moiety may enhance π-π stacking interactions in enzyme active sites. The carboxylic acid group improves solubility and enables salt formation for drug formulation .
- Applications : Used as a intermediate in kinase inhibitor development.
b. 7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 1354764-81-0)
- Structural Differences: An amino group replaces the hydroxyl group at position 7, and the core is a triazolo[1,5-a]pyrimidine.
- However, reduced electronegativity compared to hydroxyl may alter electronic properties .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic interactions in target binding compared to fluorine .
- Conformational Rigidity : Saturated cores (e.g., dihydro derivatives) improve selectivity but may reduce synthetic accessibility .
- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., triazolo compounds) offer better aqueous solubility, favoring oral administration .
Biological Activity
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol, a heterocyclic compound, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by empirical data and case studies.
The compound has the molecular formula and a CAS number of 108847-71-8. It can be synthesized through various chemical routes, typically involving the condensation of 4-chlorobenzaldehyde with 2-amino-4-methylpyrimidine under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine structure. Common solvents include ethanol or acetonitrile, with catalysts such as p-toluenesulfonic acid enhancing yield.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity and receptor signaling pathways, which can lead to various therapeutic effects. The exact mechanisms remain an area of active research but are thought to involve binding interactions that alter cellular functions .
Anticancer Activity
Several studies have indicated that the compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound showed an IC50 value of approximately 23.30 μM against HT29 colorectal cancer cells, suggesting potent cytotoxic effects .
Antimicrobial Properties
Research has also highlighted its antimicrobial potential:
- Bacterial Inhibition : The compound demonstrated effective antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
- Fungal Activity : It also exhibited antifungal properties with MIC values between 7.8 to 5.8 μg/mL, indicating a broad spectrum of antimicrobial activity .
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various derivatives of imidazo[1,2-a]pyrimidines, including this compound. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with electron-withdrawing groups like chlorine showed enhanced activity against cancer cell lines compared to their non-substituted counterparts .
Research on Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. The findings revealed that it effectively inhibited specific kinases involved in cancer progression, thereby validating its potential as a therapeutic agent in cancer treatment protocols .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol?
- Methodological Answer : Synthesis requires sequential functionalization of the imidazo[1,2-a]pyrimidine core. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (often 80–120°C), and catalysts like acetic anhydride or triethylamine to promote cyclization. Reaction intermediates, such as 5-hydroxy derivatives, must be stabilized via hydrogen bonding interactions .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve the monoclinic space group, with lattice parameters . Intermolecular interactions, such as O–H···O hydrogen bonds and weak C–H···Cl contacts, stabilize the lattice and influence solubility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm substituent positions (e.g., 4-chlorophenyl and methyl groups).
- FT-IR : Identification of hydroxyl (3100–3500 cm) and aromatic C–Cl (600–800 cm) stretches.
- Mass Spectrometry : High-resolution MS validates the molecular formula (MW 225.25) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics, while machine learning algorithms predict optimal conditions (solvent, catalyst). For example, reaction path searches using COMSOL Multiphysics integrate AI to simulate intermediates and transition states, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., antimicrobial vs. anticancer activity) require meta-analysis of assay conditions (e.g., cell lines, concentrations). Dose-response curves and molecular docking studies (e.g., with enzymes like kinases) can reconcile mechanistic differences. Cross-validation using in vitro and in silico models is critical .
Q. How do intermolecular interactions influence the compound’s physicochemical properties?
- Methodological Answer : Hydrogen bonding (O–H···O) and halogen interactions (C–H···Cl) affect melting points, solubility, and crystallinity. Lattice energy calculations (e.g., via Hirshfeld surface analysis) quantify these interactions. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .
Q. What experimental design principles maximize yield in multi-step syntheses?
- Methodological Answer : Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). For example, a Plackett-Burman design screens variables, while response surface methodology (RSM) optimizes yield. Fractional factorial designs minimize experiments while retaining predictive power .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
